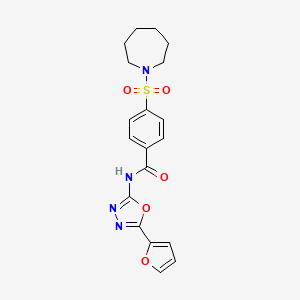

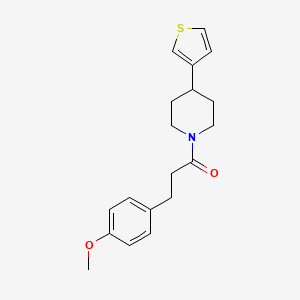

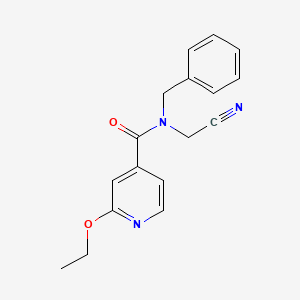

![molecular formula C15H8F3NO2S B2991786 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid CAS No. 478260-57-0](/img/structure/B2991786.png)

3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a thiophene-based analog, which has been of interest to a growing number of scientists as a potential class of biologically active compounds . It plays a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives, like the one , often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . It also contains a pyridine moiety and a trifluoromethyl group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, trifluoromethylpyridines, which are structurally similar, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients .Applications De Recherche Scientifique

Synthesis Techniques and Chemical Reactivity

A novel method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids demonstrates the versatility of thieno[3,2-b]pyridine derivatives in synthesizing complex molecules. This method involves direct formation and displacement reactions leading to various amino derivatives and esters, showcasing the compound's utility in synthesizing new chemical entities (Santilli, Kim, & Wanser, 1971).

The synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives and their subsequent reactions highlight the compound's significance in creating fused pyridine structures, which are crucial for the development of novel materials with potential applications in various fields (Bradiaková et al., 2009).

Investigations into the rearrangement and cyclisation of N-(2-hydroxyphenethyl)-2-aminomethylthiophens to thienotetrahydropyridines under different acidic conditions reveal the chemical flexibility and potential for creating complex heterocyclic structures from thieno[3,2-b]pyridine derivatives, offering insights into novel synthesis pathways (Mackay & Waigh, 1982).

The synthesis and reactions of some new heterocyclic compounds containing the thienylthieno[2,3-b]pyridine moiety highlight the compound's utility in heterocyclic chemistry. This research shows the compound's role in synthesizing new pyridothienopyrimidines, pyridothienotriazines, and related fused tetracyclic systems, expanding the chemical space for pharmaceutical and material science applications (Bakhite et al., 2004).

Propriétés

IUPAC Name |

3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F3NO2S/c16-15(17,18)9-6-10-12(19-7-9)11(13(22-10)14(20)21)8-4-2-1-3-5-8/h1-7H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMOGPGAAGFVCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

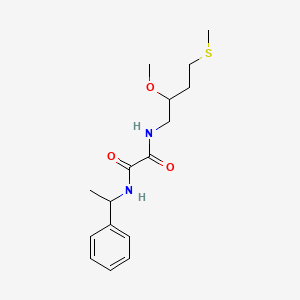

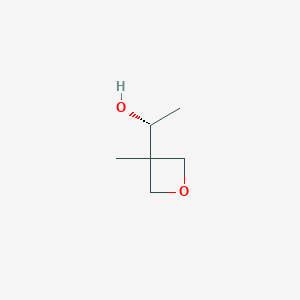

![7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2991705.png)

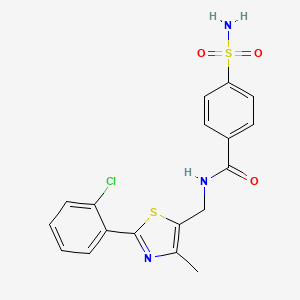

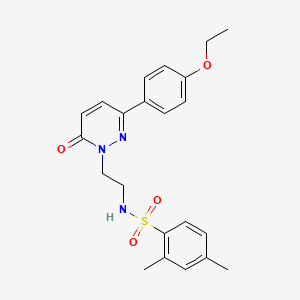

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(m-tolyl)propanenitrile](/img/structure/B2991715.png)

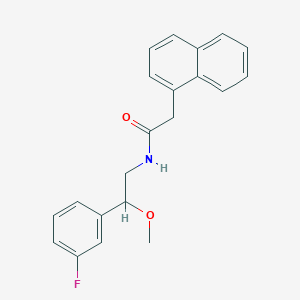

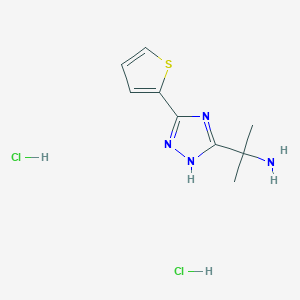

![4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide](/img/structure/B2991724.png)

![methyl 4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2991725.png)